Vespertilin

Übersicht

Beschreibung

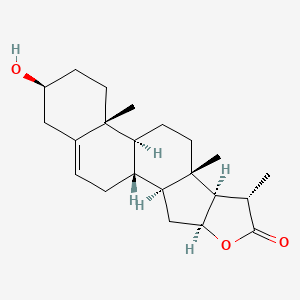

Vespertilin is a natural product isolated from Solanum vespertilio, a plant species known for its medicinal properties. It is a member of the bisnorcholanic lactones family and exhibits a variety of biological activities, including anticancer, antifungal, and bactericidal properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of vespertilin typically involves the degradation of steroidal sapogenins and alkaloids, such as spirosolanes . One efficient synthetic route includes the oxidation of steroidal spirostanes or spirosolanes to intermediate 23-oxo derivatives, which are then converted to this compound via Barton’s procedure using sodium nitrite in the presence of boron trifluoride etherate in glacial acetic acid .

Industrial Production Methods

Industrial production of this compound is limited due to the complexity of its synthesis and the scarcity of natural sources. advancements in synthetic organic chemistry have made it possible to produce this compound and its derivatives in the laboratory setting .

Analyse Chemischer Reaktionen

Chemical Reactions and Transformations

Steroidal lactams can be synthesized through various chemical reactions. One method involves using diosgenin acetate 69a under specific conditions with NaNO2 (10 equiv) and BF3·OEt2 (10 equiv) in AcOH while maintaining the temperature at 15–20 °C for 4 hours . The crude products are not purified to prevent side chain degradation . The mixture of compounds 70a and 71a is then treated with NH2OH·HCl and NaOAc in refluxing ethanol to convert the ketone group and the nitroimino moieties into oximes . The same treatment is applied to derivatives 70b and 71b, resulting in the isolation of dioxime 72a or 72b without affecting other functionalities .

Vespertiline oxime 73 can be obtained by submitting 72a or 72b to a second-order Beckmann rearrangement under protic acidic conditions . The use of CF3COOH, Ac2O, and BF3·OEt2 at room temperature provides the best results in a short reaction time (20 min), leading to the acetylation of the hydroxyl group at C-3 in compound 72b . Subsequently, treating compound 73 with Na2CO3 in a 1:1 MeOH/CH2Cl2 refluxing solution yields the (Z)-oxime 74 without the ester group at C-5 .

Reaction Kinetics

The rate at which chemical reactions occur is crucial in understanding and optimizing chemical processes . Several factors influence reaction rates:

Chemical Reaction Optimization

Chemical reaction optimization involves identifying the best conditions to maximize product yield and selectivity . Design of Experiments (DoE) is a statistical approach used to optimize chemical reactions by systematically varying multiple factors and analyzing their effects on the reaction outcome .

Example of DoE Application:

In the synthesis of vanillin, iso-vanillin, and heliotropin, DoE studies were employed to identify optimum process factors for each synthetic step . For instance, in the initial addition of glyoxylic acid to catechol to form 3,4-dihydroxymandelic acid, a full factorial DoE design was used to identify important experimental factors such as the amount of glyoxylic acid, aluminum oxide, reaction temperature, and sodium hydroxide . This approach led to an accurate statistical model for the process and optimized the product output .

Thermodynamics of Chemical Reactions

Chemical reactions are governed by the laws of thermodynamics . Reactions can occur spontaneously if they release free energy (exergonic reactions) . The change in free energy (

) is determined by changes in enthalpy (

) and entropy (

), according to the equation:

Exothermic reactions release heat ( is negative), while endothermic reactions consume heat from the environment . Temperature changes can sometimes reverse the direction of a reaction .

Substitution Reactions

-

Nucleophilic Substitution (S~N~1 and S~N~2): Involve the replacement of a leaving group with a nucleophile . S~N~1 reactions proceed in two steps, forming a carbocation intermediate, while S~N~2 reactions occur in one step with inversion of stereochemistry (Walden inversion) .

-

Electrophilic Substitution: The counterpart of nucleophilic substitution, where an electrophile (an atom or molecule with low electron density) replaces a leaving group . This reaction primarily occurs in aromatic hydrocarbons, known as electrophilic aromatic substitution .

Wissenschaftliche Forschungsanwendungen

Biological Activities of Vespertilin

This compound exhibits a range of biological activities including:

- Anticancer Properties : this compound has shown potential as an anticancer agent. Studies indicate that it possesses cytostatic activity against various cancer cell lines, demonstrating an ID50 value of 5 µg/mL, which highlights its effectiveness at low concentrations .

- Antifungal and Antibacterial Effects : The compound has also been reported to have antifungal and bactericidal properties, making it a candidate for further exploration in treating infectious diseases .

Anticancer Research

This compound's anticancer properties have been the focus of several studies. For instance:

- Case Study : A study evaluated this compound's effects on human gastric carcinoma (SGC 7901), nasopharyngeal carcinoma (CNE), and liver carcinoma (Bel 7404) cells. The results indicated significant antiproliferative activity, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Studies

The antimicrobial properties of this compound have been assessed against various pathogens:

- Data Table: Antimicrobial Activity of this compound

Future Directions in Research

Given the promising results from initial studies, future research should focus on:

- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.

- Mechanistic Studies : Investigating the molecular mechanisms through which this compound exerts its biological effects.

- Formulation Development : Exploring various formulations to enhance the bioavailability and therapeutic efficacy of this compound.

Wirkmechanismus

The mechanism of action of vespertilin involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to cellular receptors and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but it is known to interfere with the normal functioning of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diosgenin: A steroidal sapogenin that serves as a precursor for the synthesis of steroid hormones.

Solanidine: An alkaloid with similar structural features and biological activities.

Uniqueness of Vespertilin

This compound is unique due to its potent biological activities and its ability to form glycosides with various disaccharide blocks, enhancing its cytotoxicity against cancer cells . Its structural complexity and diverse reactivity make it a valuable compound for scientific research and pharmaceutical development .

Biologische Aktivität

Vespertilin, scientifically known as (16S,20S)-3β-hydroxy-5α-pregnane-20,16-carbolactone, is a natural compound isolated from the plant Solanum vespertilio. This compound belongs to the class of bisnorcholanic lactones and has garnered attention for its diverse biological activities, including anticancer , antifungal , and bactericidal properties. The synthesis of this compound can be achieved through various methods, including the oxidation of steroidal sapogenins and spirostanes, making it a subject of interest for pharmacological research and development .

Anticancer Activity

This compound has shown promising anticancer properties in several studies. It exhibits cytotoxic effects against various human cancer cell lines. For instance, research has indicated that this compound induces apoptosis in cancer cells through the intrinsic pathway, leading to reduced tumor growth in animal models. The compound's effectiveness varies based on structural modifications and the specific cancer type being targeted.

Case Studies on Anticancer Activity

- Study on HeLa Cells : In vitro tests revealed that this compound significantly inhibited the proliferation of HeLa cells (cervical carcinoma) with an IC50 value indicating potent activity compared to standard chemotherapeutics .

- Animal Models : In athymic mouse models, this compound demonstrated a marked reduction in tumor size when administered at therapeutic doses, showcasing its potential as a viable anticancer agent .

Antifungal Properties

This compound also exhibits antifungal activity against various fungal strains. Its mechanism involves disrupting fungal cell membranes, leading to cell death.

Research Findings

- A study highlighted that this compound was effective against Candida albicans, with a minimum inhibitory concentration (MIC) that was lower than many conventional antifungal agents .

- Another investigation noted its activity against dermatophytes, suggesting potential applications in treating skin infections caused by fungi .

Bactericidal Activity

The bactericidal properties of this compound extend to both Gram-positive and Gram-negative bacteria. This broad-spectrum activity is crucial for developing new antibiotics amid rising antibiotic resistance.

Key Findings

- This compound has shown effectiveness against Staphylococcus aureus and Escherichia coli, with studies reporting significant inhibition of bacterial growth at low concentrations .

- The compound's ability to penetrate bacterial cell walls enhances its therapeutic potential against resistant strains.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various chemical pathways. Recent advancements have focused on improving yields and reducing environmental impacts associated with traditional synthetic methods.

Synthesis Overview

| Method | Description | Yield |

|---|---|---|

| Oxidation of Steroidal Sapogenins | Utilizes peroxyacids in acidic conditions | High |

| Barton’s Procedure | Involves NaNO2 oxidation | Moderate |

| Direct Synthesis from Diosgenin | One-step synthesis with BF3·OEt2 | 65% |

Research indicates that modifying the structure of this compound can enhance its biological activity. For example, derivatives with different substituents at the C-3 position have shown improved antiproliferative effects against cancer cell lines .

Eigenschaften

IUPAC Name |

(1S,2S,4S,7S,8R,9S,12S,13R,16S)-16-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-12-19-18(25-20(12)24)11-17-15-5-4-13-10-14(23)6-8-21(13,2)16(15)7-9-22(17,19)3/h4,12,14-19,23H,5-11H2,1-3H3/t12-,14-,15+,16-,17-,18-,19-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROZBIHZZUIGDJ-VEVNUCLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30954921 | |

| Record name | 2-Hydroxy-4a,6a,7-trimethyl-1,2,3,4,4a,4b,5,6,6a,6b,7,9a,10,10a,10b,11-hexadecahydro-8H-naphtho[2',1':4,5]indeno[2,1-b]furan-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33282-87-0 | |

| Record name | Vespertilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033282870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-4a,6a,7-trimethyl-1,2,3,4,4a,4b,5,6,6a,6b,7,9a,10,10a,10b,11-hexadecahydro-8H-naphtho[2',1':4,5]indeno[2,1-b]furan-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.